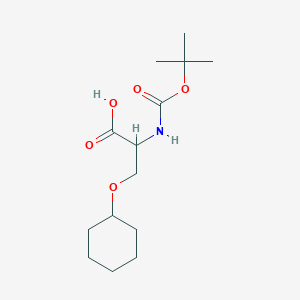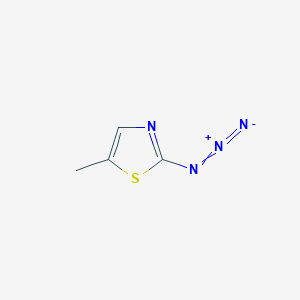
3-(3-Methylbutyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylbutyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 3-(3-Methylbutyl)azetidine, often involves the cyclization of suitable precursors. . This reaction is efficient but can be challenging due to the inherent strain in the azetidine ring.
Another method involves the use of dimethylsulfoxonium methylide under microwave irradiation, which facilitates the formation of azetidines from aziridines . This method is advantageous due to its simplicity and efficiency.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cyclization reactions under controlled conditions. The use of solid supports and microwave irradiation can enhance the efficiency and yield of these reactions . Additionally, the polymerization of azetidines can be controlled through cationic and anionic mechanisms, allowing for the production of polyamines with various structures .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The ring strain in azetidines makes them susceptible to oxidation, leading to the formation of various oxidized products.
Reduction: Reduction reactions can open the azetidine ring, resulting in the formation of amines and other derivatives.
Substitution: Azetidines can undergo substitution reactions, particularly at the nitrogen atom, leading to the formation of N-substituted azetidines.
Common Reagents and Conditions
Common reagents used in the reactions of azetidines include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve mild temperatures and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from the reactions of this compound include oxidized derivatives, amines, and N-substituted azetidines. These products are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
3-(3-Methylbutyl)azetidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)azetidine involves its interaction with various molecular targets and pathways. The ring strain in azetidines facilitates their reactivity, allowing them to participate in a wide range of chemical reactions. This reactivity is often exploited in the design of pharmaceuticals and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(3-Methylbutyl)azetidine include aziridines and other azetidines with different substituents . These compounds share the characteristic ring strain and reactivity of azetidines but differ in their specific chemical properties and applications.
Uniqueness
This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other azetidines or aziridines may not be suitable .
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-(3-methylbutyl)azetidine |
InChI |
InChI=1S/C8H17N/c1-7(2)3-4-8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
DVGDIZWHKCYIRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1CNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 3-[(pyridin-4-yl)amino]benzoate](/img/structure/B13537453.png)
![tert-butylN-[1-(5-chloropyrazine-2-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B13537454.png)
![8-{[(Tert-butoxy)carbonyl]amino}tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13537467.png)

